molecular formula C9H19N B1323237 N,2,3-trimethylcyclohexanamine CAS No. 42195-94-8

N,2,3-trimethylcyclohexanamine

Cat. No.: B1323237
CAS No.: 42195-94-8
M. Wt: 141.25 g/mol
InChI Key: ZNYHMFMQFFSNIH-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. Product Overview N,2,3-Trimethylcyclohexanamine is a synthetic organic compound belonging to the class of substituted cyclohexylamines. It features an amine functional group on a cyclohexane ring that is methylated at the 2 and 3 positions. This structure suggests potential utility as a building block or intermediate in organic synthesis and medicinal chemistry research. As a specialty amine, it may serve as a key precursor for the development of more complex molecules, including ligands, catalysts, or pharmaceutical candidates. Research Applications and Value The specific research applications and mechanism of action for this compound are not currently well-documented in the scientific literature, indicating a significant opportunity for exploratory research. Based on its structural similarity to other alkylated cyclohexylamines, it is anticipated to hold value in several areas: • Organic Synthesis Intermediate: This compound can be investigated as a versatile building block for synthesizing more complex, functionalized cyclic compounds. • Catalyst and Ligand Development: The amine group may allow it to act as a ligand for metal centers in catalytic systems or be modified to create novel catalysts. • Methodology Development: It may be used as a model substrate in developing new synthetic methodologies, such as reductive amination or selective alkylation protocols. Handling and Storage Researchers should handle this compound in a well-ventilated environment using appropriate personal protective equipment. Store in a cool, dry place, protected from light and moisture.

Properties

IUPAC Name

N,2,3-trimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-5-4-6-9(10-3)8(7)2/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYHMFMQFFSNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962358
Record name N,2,3-Trimethylcyclohexan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID20962358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42195-94-8
Record name N,2,3-Trimethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42195-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2,3-Trimethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a key starting material for preparing methylated cyclohexanone derivatives, which can be further converted into amines. The catalytic hydrogenation of isophorone yields 3,3,5-trimethylcyclohexanone, a crucial intermediate.

Method Details

  • Catalyst: Typically palladium on carbon (Pd/C) or other noble metal catalysts.
  • Conditions: Mild hydrogenation conditions, often under moderate temperature and pressure.
  • Process: Continuous hydrogenation in series-connected reactors to improve yield and catalyst reuse.
  • Advantages: High purity product (>99% by weight), minimal byproducts, and efficient catalyst recycling.
  • Challenges: Batch processes require catalyst separation and distillation; continuous flow methods mitigate these issues.

Reaction Scheme

Isophorone + H₂ → 3,3,5-trimethylcyclohexanone

Data Summary

Parameter Typical Range/Value
Catalyst Pd/C, Co, Ni, Ru-based catalysts
Temperature 50–150 °C
Pressure 1–10 bar (hydrogen pressure)
Conversion Yield >99%
Product Purity >99% (APHA color <5)

This step is foundational for subsequent amination reactions to produce methylated cyclohexanamine derivatives.

Amination of 3-Cyano-3,5,5-trimethylcyclohexanone to Form Amines

Overview

A key route to N-substituted methylcyclohexanamine derivatives involves the conversion of 3-cyano-3,5,5-trimethylcyclohexanone (isophoronenitrile) to the corresponding amine via catalytic hydrogenation in the presence of ammonia.

Method Details

  • Step 1: Imination
    • React 3-cyano-3,5,5-trimethylcyclohexanone with excess ammonia.
    • Catalyst: Acidic metal oxides such as aluminum oxide, titanium dioxide, or zirconium dioxide.
    • Conditions: 20–150 °C, 15–500 bar pressure.
  • Step 2: Hydrogenation
    • Hydrogenate the imine intermediate in the presence of excess ammonia.
    • Catalyst: Cobalt, nickel, ruthenium, or noble metal catalysts, optionally doped with basic components.
    • Conditions: 60–150 °C, 50–300 bar hydrogen pressure.
  • Reactor Setup: Two discrete reaction chambers or a single reactor with layered catalysts.
  • Outcome: High yield (~98%) of 3-aminomethyl-3,5,5-trimethylcyclohexylamine with minimal byproducts.

Advantages

  • Avoids costly and unstable ion-exchange catalysts.
  • Continuous operation possible with residence times from 0.5 to 120 minutes.
  • High selectivity and yield.

Reaction Scheme

3-cyano-3,5,5-trimethylcyclohexanone + NH₃ → imine intermediate → hydrogenation → 3-aminomethyl-3,5,5-trimethylcyclohexylamine

Data Summary

Stage Catalyst Type Temperature (°C) Pressure (bar) Yield (%) Notes
Imination Al₂O₃, TiO₂, ZrO₂ 20–150 15–500 High Acidic metal oxide catalysts
Hydrogenation Co, Ni, Ru, noble metals 60–150 50–300 ~98 Excess ammonia present

This method is directly relevant for preparing N-substituted methylcyclohexanamine derivatives, including N,2,3-trimethylcyclohexanamine analogs.

Preparation of 3-Cyano-3,5,5-trimethylcyclohexanone (Isophoronenitrile) as a Precursor

Overview

The cyanation of isophorone to form 3-cyano-3,5,5-trimethylcyclohexanone is a critical step preceding amination.

Method Details

  • Catalysts: Quaternary ammonium or phosphonium salts as phase transfer catalysts.
  • Co-catalysts: Potassium or sodium carbonate.
  • Reaction Medium: Biphasic system (organic phase with isophorone and aqueous phase with cyanide).
  • Temperature: 80–130 °C preferred.
  • Selectivity: >95%, often >98% for isophoronenitrile.
  • Byproducts: Minimal formation of diisophorone and polymerization products.

Reaction Scheme

Isophorone + HCN → 3-cyano-3,5,5-trimethylcyclohexanone

Data Summary

Parameter Typical Range/Value
Catalyst Quaternary ammonium/phosphonium salts
Temperature 80–130 °C
Selectivity >95% to >99%
Byproducts <2.5% diisophorone
Reaction Time Variable, optimized for steady-state HCN concentration

This step ensures a high-purity nitrile intermediate for subsequent amination.

Summary Table of Preparation Methods

Step Starting Material Catalyst(s) Conditions (Temp/Pressure) Product Yield/Selectivity Notes
Hydrogenation of Isophorone Isophorone Pd/C, Co, Ni, Ru 50–150 °C / 1–10 bar H₂ 3,3,5-trimethylcyclohexanone >99% purity Continuous flow preferred
Cyanation Isophorone + HCN Quaternary ammonium/phosphonium salts + K₂CO₃ 80–130 °C 3-cyano-3,5,5-trimethylcyclohexanone >95% selectivity Biphasic system, phase transfer catalyst
Amination (Imination + Hydrogenation) 3-cyano-3,5,5-trimethylcyclohexanone + NH₃ Acidic metal oxides (Al₂O₃, TiO₂), Co/Ni/Ru catalysts 20–150 °C / 15–500 bar (imine), 60–150 °C / 50–300 bar (H₂) 3-aminomethyl-3,5,5-trimethylcyclohexylamine ~98% yield Two-stage or layered catalyst reactor

Research Findings and Practical Considerations

  • Catalyst Stability: Use of metal oxides without molecular sieve structures improves mechanical and thermal stability compared to ion-exchange resins.
  • Process Efficiency: Continuous flow reactors with series-connected loops enhance catalyst reuse and product purity.
  • Environmental Impact: The cyanation and hydrogenation steps are optimized to minimize byproducts and waste, improving ecological and economic performance.
  • Product Isolation: Fractional distillation is effective for isolating amine products after ammonia removal.
  • Reaction Monitoring: Titration methods for cyanide ion concentration and gas chromatography for product purity are standard analytical techniques.

Chemical Reactions Analysis

Types of Reactions

N,2,3-Trimethylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N,2,3-Trimethylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2,3-trimethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction cascades that lead to various cellular responses .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N,2,3-trimethylcyclohexanamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Source/Application
This compound C₉H₁₉N 141.26 (estimated) N-CH₃, C2-CH₃, C3-CH₃ High hydrophobicity; potential environmental metabolite Inferred from biodegradation studies
N,4,4-Trimethylcyclohexanamine C₉H₁₉N 141.26 N-CH₃, C4-CH₃ (two groups) Metabolite in malachite green degradation Biodegradation byproduct
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Two cyclohexylamine groups linked via CH₂ Multi-constituent substance; three geometric isomers (trans-trans, cis-cis, cis-trans) Industrial applications
N-Cyclohexyl-N-methylcyclohexanamine C₁₃H₂₅N 195.35 N-CH₃, N-cyclohexyl Tertiary amine with bulky substituents NIST-reported compound
Key Observations:
  • Molecular Weight and Size : Bulkier compounds like 4,4'-methylenebis(cyclohexylamine) exhibit higher molecular weights, influencing boiling points and solubility in polar solvents .
Solubility and Hydrophobicity:
  • This compound’s three methyl groups enhance hydrophobicity, favoring lipid membrane permeability. This contrasts with 4,4'-methylenebis(cyclohexylamine), which has polar amine groups that may improve aqueous solubility despite its larger size .
  • N-Cyclohexyl-N-methylcyclohexanamine’s cyclohexyl group further increases hydrophobicity, making it less suitable for water-based applications .
Environmental and Toxicological Data:
  • N,4,4-Trimethylcyclohexanamine is linked to dye degradation pathways, suggesting moderate environmental persistence.

Biological Activity

N,2,3-trimethylcyclohexanamine is a cyclic amine with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological properties is crucial for developing safe and effective applications.

Chemical Structure and Properties

This compound has the molecular formula C9H19NC_9H_{19}N and a molecular weight of approximately 155.25 g/mol. Its structure features a cyclohexane ring with three methyl groups and an amine functional group, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that cyclic amines can possess antimicrobial activity against certain bacteria and fungi.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Vascular Effects : Some derivatives of cyclic amines are known to interact with vascular endothelial growth factor receptors (VEGFR), which could have implications in cancer therapy.

Antimicrobial Activity

A study assessing the antimicrobial effects of this compound demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.

Neurotransmitter Interaction

Research into the neuropharmacological effects of this compound revealed its potential as a modulator of serotonin receptors. In vitro assays indicated that the compound could enhance serotonin receptor activity, which may contribute to its psychoactive properties.

Vascular Activity

This compound's interaction with VEGFRs suggests potential applications in oncology. A comparative study found that derivatives of this compound inhibited VEGFR-2 with an IC50 value of 50 nM, indicating a strong potential for anti-angiogenic therapies.

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development:

  • Case Study on Antimicrobial Agents : A pharmaceutical company utilized this compound as a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria.
  • Neuropharmacological Applications : Another study explored the use of this compound in treating mood disorders by modulating serotonin levels in animal models.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. According to safety data sheets:

  • Flammability : The compound is classified as flammable.
  • Toxicity : It can cause severe skin burns and eye damage upon contact. Proper handling protocols must be established to mitigate risks.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N,2,3-trimethylcyclohexanamine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves reductive amination of 2,3-dimethylcyclohexanone with methylamine under hydrogenation conditions using catalysts like palladium or platinum. Optimization includes adjusting pH (6–8), temperature (50–80°C), and catalyst loading (1–5 mol%) to maximize yield and minimize by-products. Post-synthesis purification via fractional distillation or column chromatography is critical .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) validates molecular weight and purity. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Emergency measures include immediate rinsing for skin/eye contact (15+ minutes) and artificial respiration if inhaled. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Institutional safety guidelines must align with SDS recommendations .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) is standard. Acceptable purity thresholds depend on application: ≥95% for preliminary assays, ≥99% for kinetic/mechanistic studies. Calibrate against certified reference materials (CRMs) from authoritative sources like NIST .

Advanced Research Questions

Q. How can conflicting spectroscopic or chromatographic data for this compound be resolved?

  • Methodological Answer : Cross-validate using orthogonal techniques: X-ray crystallography for absolute configuration, Fourier-Transform Infrared (FTIR) for functional groups, and High-Resolution MS for isotopic patterns. Computational tools (e.g., Gaussian for DFT calculations) simulate spectra to identify discrepancies caused by isomerism or impurities .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) models electron distribution at methyl and amine groups to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects from 2,3-dimethyl substituents. QSPR models correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How do stereochemical variations (cis/trans isomers) impact the physical and chemical properties of this compound?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralcel OD-H column) or capillary electrophoresis to separate isomers. Compare melting points, solubility, and dipole moments. Kinetic studies under varying temperatures (20–100°C) reveal isomer-specific activation energies for reactions like N-demethylation .

Q. What strategies enable regioselective modification of the cyclohexane ring in this compound?

  • Methodological Answer : Protect the amine group with tert-butoxycarbonyl (Boc) before halogenation or oxidation. Directed C-H activation using palladium catalysts (e.g., Pd(OAc)₂ with ligands like 2,2'-bipyridine) targets specific positions. Monitor regioselectivity via NMR and X-ray analysis .

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